The synthesis of 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid often involves a multi-step process, generally starting with a one-pot reaction. One approach uses 2,3-dichlorobenzaldehyde, methyl acetoacetate, and ethyl 3-aminocrotonate in a solvent with cyanuric acid as a catalyst [, , ]. This reaction yields (±)-3-(2-cyanoethyl)-5-methyl-4-(2',3'-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid, which is then reacted with a base [, ]. Subsequent addition of water and hydrochloric acid leads to the formation of 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid [, ]. Purification is typically achieved by reacting the compound with an alkali to form an alkali metal salt, which is then separated, purified, and acidified [].
4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid is primarily utilized in its acid form for the synthesis of Clevidipine butyrate. This synthesis usually involves reacting the compound with n-chloromethyl butyrate in the presence of an alkaline substance and an iodide catalyst [, ].
The primary application of 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethylnicotinic acid in scientific research is its use as a crucial intermediate in the synthesis of Clevidipine butyrate [, , , ]. Clevidipine butyrate is a dihydropyridine calcium channel blocker investigated for its potential use as an ultra-short-acting intravenous antihypertensive agent.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7